molecular formula C10H17N3 B13127133 N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine CAS No. 4182-45-0

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine

Cat. No.: B13127133
CAS No.: 4182-45-0
M. Wt: 179.26 g/mol
InChI Key: VSNUYTZHMAWRFQ-UHFFFAOYSA-N
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Description

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both amino and phenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine typically involves the reaction of ethylenediamine with phenylacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and requires careful monitoring of temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and enhances the efficiency of the synthesis process. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Halogenated compounds (e.g., alkyl halides); reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with various functional groups.

Scientific Research Applications

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. Its amino groups enable it to form hydrogen bonds and coordinate with various biological molecules, influencing biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Diethylenetriamine: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.

    Triethylenetetramine: Contains additional ethylene units, resulting in distinct chemical properties and uses.

    Ethylenediamine: A simpler compound with only two amino groups, used as a precursor in the synthesis of more complex amines.

Uniqueness

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine stands out due to the presence of both amino and phenyl groups, which confer unique reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

4182-45-0

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N'-(2-aminoethyl)-N'-phenylethane-1,2-diamine

InChI

InChI=1S/C10H17N3/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9,11-12H2

InChI Key

VSNUYTZHMAWRFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCN)CCN

Origin of Product

United States

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